![molecular formula C22H20ClN5OS B2612974 (1H-benzo[d]imidazol-5-yl)(4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1210203-11-4](/img/structure/B2612974.png)

(1H-benzo[d]imidazol-5-yl)(4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

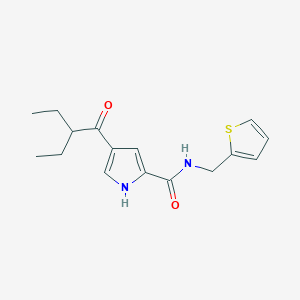

- 1H-benzo[d]imidazole : This is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. It is also known as 1,3-diazole. Imidazole derivatives exhibit diverse biological activities and are essential building blocks in drug development .

Synthesis Analysis

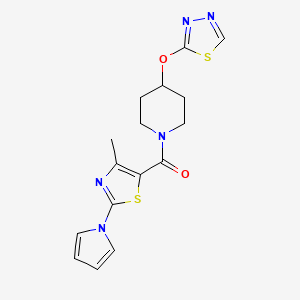

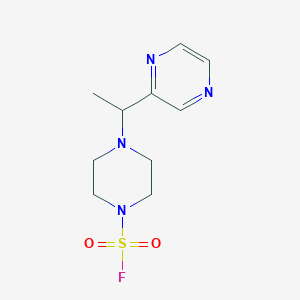

The synthesis of this compound involves intricate steps, including the coupling of various precursors. Researchers have employed both traditional and novel synthetic routes to access it. For instance, the reaction between benzimidazole , thiazole , and piperazine derivatives can yield the desired product .

Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its properties and interactions. Techniques such as FTIR , 1H NMR , and 13C NMR have been used to characterize it . These spectroscopic methods provide insights into bond connectivity, functional groups, and stereochemistry.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

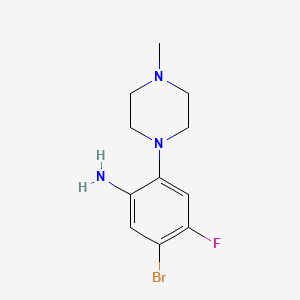

Several studies have focused on the design, synthesis, and biological evaluation of benzothiazole and piperazine derivatives for their antimicrobial potential. For instance, benzothiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with significant anti-mycobacterial activity, showing low cytotoxicity and considerable therapeutic index against Mycobacterium tuberculosis strains. This suggests a promising avenue for developing new anti-tubercular agents (Pancholia et al., 2016). Furthermore, azole-containing piperazine derivatives have demonstrated broad-spectrum antimicrobial efficacy against various bacterial and fungal strains, indicating their potential as versatile antimicrobial agents (Gan et al., 2010).

Anti-Inflammatory Agents

The synthesis and biological evaluation of piperazine derivatives, including benzo[d]imidazole variants, have been explored for their anti-inflammatory properties. Some derivatives have been found potent in in-vivo models, highlighting the potential of these compounds in developing new anti-inflammatory drugs (Patel et al., 2019).

Chemotherapy Against Tropical Diseases

Research has also extended to the exploration of metal-based chemotherapy against tropical diseases, with compounds featuring imidazole and benzotriazole moieties. These studies aim to develop novel therapeutic agents that can effectively combat diseases prevalent in tropical regions, showcasing the potential of these compounds in medicinal chemistry (Navarro et al., 2000).

Wirkmechanismus

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .

Mode of Action

Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biochemical Pathways

Given the wide range of activities of imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways . The downstream effects of these interactions would be dependent on the specific targets and mode of action of the compound.

Result of Action

It’s known that imidazole derivatives can have a range of effects at the molecular and cellular level, including antibacterial, antitumor, and antioxidant activities .

Eigenschaften

IUPAC Name |

3H-benzimidazol-5-yl-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5OS/c23-17-4-1-15(2-5-17)20-13-30-21(26-20)12-27-7-9-28(10-8-27)22(29)16-3-6-18-19(11-16)25-14-24-18/h1-6,11,13-14H,7-10,12H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGXKSBOYDRYOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)N=CN5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2612896.png)

![2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2612898.png)

![{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide](/img/structure/B2612900.png)

![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2612902.png)

![3,5-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2612909.png)

![2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2612914.png)